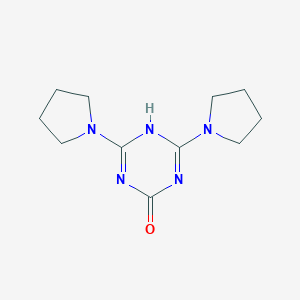![molecular formula C25H21ClN2O5S B314050 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID](/img/structure/B314050.png)
4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the chlorophenyl and benzoic acid moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(Z)-[5-(4-fluorophenyl)-7-methyl-3-oxo-6-[(propan-2-yloxy)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid
- 4-{(Z)-[5-(4-bromophenyl)-7-methyl-3-oxo-6-[(propan-2-yloxy)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid
Uniqueness
The uniqueness of 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID lies in its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group, for example, can enhance its binding affinity to certain enzymes compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C25H21ClN2O5S |
|---|---|
Peso molecular |
497 g/mol |
Nombre IUPAC |
4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H21ClN2O5S/c1-13(2)33-24(32)20-14(3)27-25-28(21(20)16-8-10-18(26)11-9-16)22(29)19(34-25)12-15-4-6-17(7-5-15)23(30)31/h4-13,21H,1-3H3,(H,30,31)/b19-12- |
Clave InChI |
CLMDJSODPIRAQF-UNOMPAQXSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[4-(1H-tetraazol-1-yl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B313969.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B313970.png)
![(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B313973.png)


![3-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B313977.png)
![3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B313980.png)

![2-[(4-Anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B313983.png)

![2-(2,6-dimethylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B313986.png)


